molecular formula C₁₀H₁₂O₄S B1144426 4-Allyl-2-hydroxyphenyl methanesulfonate CAS No. 115234-25-8

4-Allyl-2-hydroxyphenyl methanesulfonate

Cat. No. B1144426
CAS RN: 115234-25-8
M. Wt: 228.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-2-hydroxyphenyl methanesulfonate (4-AHPM) is an organosulfonic acid and a derivative of phenol. It is a white crystalline solid that is soluble in water and polar organic solvents. 4-AHPM is a useful chemical reagent in organic synthesis and has been used in the synthesis of various compounds and materials. It is also used in the synthesis of pharmaceuticals and in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Allyl-2-hydroxyphenyl methanesulfonate is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. 4-Allyl-2-hydroxyphenyl methanesulfonate also has antioxidant properties, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
4-Allyl-2-hydroxyphenyl methanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. 4-Allyl-2-hydroxyphenyl methanesulfonate also has antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 4-Allyl-2-hydroxyphenyl methanesulfonate has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-Allyl-2-hydroxyphenyl methanesulfonate in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. 4-Allyl-2-hydroxyphenyl methanesulfonate is also easily soluble in water and polar organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. 4-Allyl-2-hydroxyphenyl methanesulfonate can be toxic if ingested or inhaled, so it should be handled with care. In addition, 4-Allyl-2-hydroxyphenyl methanesulfonate can react with other compounds, so it should be used with caution.

Future Directions

There are a number of potential future directions for the use of 4-Allyl-2-hydroxyphenyl methanesulfonate. These include the further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and in the development of new drugs. In addition, 4-Allyl-2-hydroxyphenyl methanesulfonate could be studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, 4-Allyl-2-hydroxyphenyl methanesulfonate could be further studied for its potential use in the synthesis of dyes and other materials.

Synthesis Methods

4-Allyl-2-hydroxyphenyl methanesulfonate can be synthesized in a two-step process. The first step involves the reaction of phenol and allyl bromide in the presence of a base, such as sodium hydroxide, to form 4-allyl-2-hydroxybenzaldehyde. This aldehyde is then reacted with methanesulfonic acid to form 4-Allyl-2-hydroxyphenyl methanesulfonate.

Scientific Research Applications

4-Allyl-2-hydroxyphenyl methanesulfonate has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the development of new drugs, and in the synthesis of various organic compounds and materials. 4-Allyl-2-hydroxyphenyl methanesulfonate has also been used in the synthesis of dyes, in the study of enzyme inhibition, and in the study of drug metabolism.

properties

IUPAC Name

(2-hydroxy-4-prop-2-enylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-4-8-5-6-10(9(11)7-8)14-15(2,12)13/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFOOSPOYZMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2-hydroxyphenyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.